ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with an ethyl ester group at position 3 and a hydrochloride salt form. Its molecular formula is C₁₀H₁₅ClN₃O₂ (CAS: 1706431-36-8), and its structure includes a partially saturated pyridine ring fused to a pyrazole moiety . The compound is synthesized via cyclization reactions of thiourea derivatives or through modifications of ethyl glycinate precursors, as reported in methods for analogous fused heterocycles .
Key applications include its role as an EGFR (Epidermal Growth Factor Receptor) inhibitor, highlighted in patent literature for substituted pyrazolo[4,3-c]pyridine derivatives . Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical research .
Properties
Molecular Formula |
C9H10ClN3O2 |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h3-5H,2H2,1H3,(H,11,12);1H |
InChI Key |
RHUDRTGQQCFLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=NC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
This compound is typically synthesized via multi-step organic synthesis involving pyrazolo[4,3-c]pyridine core construction followed by esterification and salt formation with hydrochloric acid. The synthesis routes focus on mild reaction conditions, high yields, and operational simplicity.
Key Synthetic Route Using Intermediate (V) and Sodium Nitrite
A patented synthesis method (CN102911174A) describes the preparation of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Compound I-1) and its hydrochloride salt via an intermediate (V) and sodium nitrite under acidic conditions:
- Step 1: Preparation of intermediate (V), which is a precursor pyrazolo-pyridine derivative.
- Step 2: Diazotization using sodium nitrite in acidic medium (dilute sulfuric acid or hydrochloric acid) at low temperature (−5 °C to 0 °C).
- Step 3: Formation of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate with high yield (>90%).
- Step 4: Conversion to hydrochloride salt by treatment with dilute hydrochloric acid.
Reaction Conditions and Ratios:
| Parameter | Details |
|---|---|
| Molar ratio (Intermediate V : NaNO2) | 1.0 : 1.0 to 1.0 : 2.0 |
| Temperature | −5 °C to 0 °C |
| Acid used | Dilute sulfuric acid or HCl |
| Yield | >90% |
- Mild reaction conditions.
- Simple operation and post-reaction workup.
- High purity and yield of final product.
This method is preferred over older methods due to operational convenience and scalability for pharmaceutical intermediate production.
Preparation of Intermediate (V)
The intermediate (V) is synthesized by condensation and cyclization steps involving methyl acetoacetate and other pyridine derivatives. The molar ratios and base conditions are critical:
| Reagents | Molar Ratio (Compound II : Base : Methyl Acetoacetate) |
|---|---|
| Compound II | 1.0 |
| Alkali (Base) | 1.0 to 2.5 |
| Methyl Acetoacetate | 1.5 to 2.5 |
The reaction involves:
- Base-catalyzed condensation.
- Cyclization to form the pyrazolo[4,3-c]pyridine ring system.
- Purification to isolate intermediate (V).
This intermediate is then subjected to diazotization as described above to yield the target ester.
Alternative Synthetic Approaches and Related Derivatives
Research literature describes related synthetic strategies for pyrazolo[4,3-c]pyridine derivatives, which provide insight into possible variations for preparing this compound:
One-pot mixed-Claisen condensation: A literature method adapted for pyrazolo[4,3-c]pyridine core synthesis, enabling efficient ring formation without isolating intermediates.
Aminolysis and N-substitution: Aminolysis of esters followed by deprotection and reductive amination allows modification at N-1 position, which can be used to prepare various analogs.
Sulfonamide derivatives synthesis: Pyrazolo[4,3-c]pyridine sulfonamides are synthesized by condensation of dienamine intermediates with sulfonamide-containing amines, showcasing the versatility of the pyrazolo[4,3-c]pyridine scaffold.
Esterification and salt formation: The ethyl ester group is introduced typically via esterification of the carboxylic acid precursor, and hydrochloride salts are formed by acid treatment for enhanced stability and solubility.
Research Outcomes and Data Summary
Yields and Purity
| Step | Yield (%) | Notes |
|---|---|---|
| Intermediate (V) synthesis | 70–94% | Depending on base and solvent system |
| Diazotization to target ester | >90% | Mild acidic conditions, low temperature |
| Salt formation (HCl) | Quantitative | Formation of hydrochloride salt |
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=NNC2=C1C=NC=C2.Cl |
| Appearance | Typically crystalline solid |
| Stability | Stable under normal storage |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to other pyrazolo-pyridine derivatives, focusing on substituents, ring saturation, and biological activity.
Table 1: Structural Comparison
Key Observations:
Ring Fusion Position : The target compound’s [4,3-c] fusion (pyrazole fused to pyridine at positions 4 and 3) contrasts with [3,4-c] or [3,4-b] isomers, which alter electronic properties and binding affinity .
Substituent Effects :
- Ethyl/methyl esters influence lipophilicity and metabolic stability. Ethyl esters generally enhance membrane permeability compared to methyl .
- Chlorine atoms (e.g., in the dichloro-pyrimidine derivative) increase electrophilicity, enhancing interactions with biological targets like kinases .
Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo studies, whereas free bases or other salts (e.g., dimaleate in ) may offer alternative pharmacokinetic profiles .
Key Findings:
- The target compound’s EGFR inhibition is structurally linked to its pyrazolo[4,3-c]pyridine core, which aligns with binding motifs in kinase inhibitors .
- Piperidinyl-substituted analogs () demonstrate high affinity for serotonin transporters, showcasing the scaffold’s versatility .
- Dichloro-pyrimidine derivatives exhibit enhanced kinase inhibition due to halogen-induced electronic effects .
Physicochemical Properties
Solubility and Stability:
- The hydrochloride salt of the target compound is stable at room temperature but hygroscopic, requiring desiccated storage .
- Methyl ester analogs (e.g., ) have lower molecular weight (217.65 g/mol vs. 231.68 g/mol for the ethyl variant) but reduced lipophilicity (logP ~1.2 vs. ~1.8) .
- Dichloro derivatives () exhibit higher density (1.633 g/cm³) and acidity (pKa ~2.54), impacting formulation strategies .
Biological Activity
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C9H9N3O2
- Molar Mass : 195.22 g/mol
- CAS Number : 926926-62-7
- Density : 1.233 g/cm³
- Storage Conditions : Store at 2-8°C, protected from light.
Biological Activity Overview
This compound exhibits various biological activities, including:
-
Antiviral Activity :
- Compounds in the pyrazolo[4,3-c]pyridine series have demonstrated antiviral properties against several viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV). For instance, derivatives of this compound showed effective inhibition of HSV-1 replication in vitro, with selectivity indices indicating promising therapeutic potential .
- Anti-inflammatory Effects :
- Antibacterial Properties :
Structure-Activity Relationship (SAR)
The biological activity of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is closely linked to its structural features. The following table summarizes key findings from SAR studies:
Case Study 1: Antiviral Activity Against HSV-1
In a study evaluating the antiviral properties of various pyrazolo derivatives, this compound was tested against HSV-1. The results indicated a significant reduction in viral titers with an effective concentration (EC50) of approximately 20 µg/mL. The study concluded that the introduction of the ester group at C-5 significantly enhances antiviral activity compared to other structural variants .
Case Study 2: Anti-inflammatory Screening
A recent investigation into anti-inflammatory properties revealed that ethyl 1H-pyrazolo[4,3-c]pyridine derivatives inhibited pro-inflammatory cytokine production in vitro. The compound exhibited a dose-dependent decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. Basic Research Focus
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (>1.0 Å) ensures accurate hydrogen positioning .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve pyrazole and pyridine protons (δ 8.5–9.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 249.9 observed in related derivatives) .
Advanced Consideration :
For polymorphic forms, variable-temperature XRD or DSC can identify stability differences in hydrochloride salts .
What pharmacological targets are associated with pyrazolo[4,3-c]pyridine derivatives, and how does structural modification impact activity?
Q. Advanced Research Focus
- EGFR inhibition : Substituted pyrazolo[4,3-c]pyridines show promise as EGFR inhibitors, with chloro/fluoro substituents enhancing binding affinity .
- Serotonin reuptake : Alkylamine side chains (e.g., piperidine derivatives) modulate selectivity for serotonin transporters .
- SAR Insights :
How can researchers reconcile discrepancies in reported biological activity data for this compound?
Advanced Research Focus
Contradictions often arise from:
- Assay conditions : Varying pH (e.g., HCl salt vs. free base) impacts solubility and activity .
- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) may skew IC₅₀ values .
- Model systems : Cell-based vs. enzymatic assays (e.g., EGFR kinase vs. whole-cell inhibition) yield divergent EC₅₀ values .
Methodological Recommendation :
Validate activity using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and report purity via HPLC-MS .
What computational strategies predict the binding mode of this compound to therapeutic targets?
Q. Advanced Research Focus
- Docking studies : Use software like AutoDock Vina to model interactions with EGFR’s ATP-binding pocket. Pyridine N-atoms often form hydrogen bonds with Lys721 .
- MD simulations : Assess stability of hydrochloride salts in physiological pH (e.g., protonation states in aqueous environments) .
- QSAR models : Correlate logP values (predicted ~1.5–2.0) with membrane permeability .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Reaction scalability : Exothermic reactions require controlled addition of reagents (e.g., HCl) to avoid thermal runaway .
- Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., using EtOH/H₂O mixtures) for large batches .
- Yield optimization : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, stirring rates) .
How does polymorphism in the hydrochloride salt affect dissolution and bioactivity?
Q. Advanced Research Focus
- Dissolution rates : Anhydrous forms dissolve faster than hydrates but may exhibit lower stability .
- Bioavailability : Polymorphs with higher surface area (e.g., nanocrystalline forms) improve absorption in vitro .
- Analytical methods : Pair PXRD with Raman spectroscopy to track phase transitions under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
